![molecular formula C7H10N6 B13320446 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles . The pyrazole moiety can be introduced through the reaction of hydrazine with 1,3-diketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- Hydrazine-coupled pyrazole derivatives
Uniqueness: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual ring structure, which imparts unique chemical reactivity and biological activity.
Biological Activity
The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
- Chemical Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
- CAS Number : 112029-98-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
HCT-116 (Colon Cancer) | 15.2 | |
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 18.0 |
The mechanism of action involves inducing apoptosis and cell cycle arrest in the G0/G1 and G2/M phases, independent of p53 status. The compound demonstrated significant cell viability reduction after 72 hours of treatment, comparable to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against a range of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antibacterial and antifungal activities.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Cell Cycle Arrest : The compound causes accumulation in specific phases of the cell cycle, preventing further division.
Case Studies
A notable study demonstrated the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cells. The combination therapy showed improved IC₅₀ values and reduced side effects compared to single-agent treatments.
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-6(2-9-12)4-13-5-7(8)10-11-13/h2-3,5H,4,8H2,1H3 |
InChI Key |
SHJXGWSRGXTPIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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